Methyl 2-amino-3-(cyclohexylamino)benzoate
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Overview
Description
Methyl 2-amino-3-(cyclohexylamino)benzoate is an organic compound with the molecular formula C14H20N2O2 It is a derivative of benzoic acid and features both an amino group and a cyclohexylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(cyclohexylamino)benzoate typically involves the reaction of methyl 2-amino-3-nitrobenzoate with cyclohexylamine. The nitro group is first reduced to an amino group, followed by the introduction of the cyclohexylamino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes and the use of continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(cyclohexylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are typically employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of more saturated amine derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
Methyl 2-amino-3-(cyclohexylamino)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(cyclohexylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by inhibiting or activating these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-methylbenzoate: Similar structure but with a methyl group instead of a cyclohexylamino group.
Methyl 3-amino-4-(cyclohexylamino)benzoate: Similar structure with different positioning of the amino and cyclohexylamino groups.
Uniqueness
Methyl 2-amino-3-(cyclohexylamino)benzoate is unique due to the presence of both an amino group and a cyclohexylamino group on the benzene ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
669070-81-9 |
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Molecular Formula |
C14H20N2O2 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
methyl 2-amino-3-(cyclohexylamino)benzoate |
InChI |
InChI=1S/C14H20N2O2/c1-18-14(17)11-8-5-9-12(13(11)15)16-10-6-3-2-4-7-10/h5,8-10,16H,2-4,6-7,15H2,1H3 |
InChI Key |
HVINUPPWYYWRGE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)NC2CCCCC2)N |
Origin of Product |
United States |
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